molecular formula C12H23N3 B3249585 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 195504-08-6

8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B3249585
Key on ui cas rn: 195504-08-6
M. Wt: 209.33 g/mol
InChI Key: YLFHQBMNICBNMP-UHFFFAOYSA-N
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Patent
US06131226

Procedure details

A solution of 1-benzyl-4-(N-methyl-8-azabicyclo[3,2,1]oct-3-yl)-piperazine (4.75 g, 15.88 mmol) in 50 ml methanol was hydrogenated at a pressure of 2.0 atm in the presence of 20% palladium hydroxide on carbon (470 mg) for 30 h. The mixture was then filtered through a pad of celite. The filtrate was concentrated to afford a pale yellow solid quantitatively, which is pure enough for subsequent use.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
470 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([CH:14]2[CH2:20][CH:19]3[N:21]([CH3:22])[CH:16]([CH2:17][CH2:18]3)[CH2:15]2)[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[OH-].[OH-].[Pd+2]>[CH3:22][N:21]1[CH:19]2[CH2:18][CH2:17][CH:16]1[CH2:15][CH:14]([N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)[CH2:20]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1CC2CCC(C1)N2C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
470 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow solid quantitatively

Outcomes

Product
Name
Type
Smiles
CN1C2CC(CC1CC2)N2CCNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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